4-Amino-4-hydroxy-2,3,5-trimethylcyclohexa-2,5-dien-1-one
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Overview
Description
4-Amino-4-hydroxy-2,3,5-trimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C9H13NO2 This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and three methyl groups attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-hydroxy-2,3,5-trimethylcyclohexa-2,5-dien-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,5-trimethylphenol and nitro compounds.
Nitration: The phenol undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-hydroxy-2,3,5-trimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-4-hydroxy-2,3,5-trimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4-hydroxy-2,3,5-trimethylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, participate in redox reactions, and form complexes with metal ions. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dienone: Similar in structure but lacks the amino group.
4-(2,4,4-Trimethyl-cyclohexa-1,5-dienyl)-but-3-en-2-one: Contains a similar cyclohexadienone ring but with different substituents.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another structurally related compound with different functional groups.
Uniqueness
4-Amino-4-hydroxy-2,3,5-trimethylcyclohexa-2,5-dien-1-one is unique due to the presence of both amino and hydroxyl groups on the same cyclohexadienone ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
90265-33-1 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-amino-4-hydroxy-2,3,5-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H13NO2/c1-5-4-8(11)6(2)7(3)9(5,10)12/h4,12H,10H2,1-3H3 |
InChI Key |
YTXCJQOBBCZRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1(N)O)C)C |
Origin of Product |
United States |
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